molecular formula C15H10Cl2N2O2S B4793498 5-CHLORO-N-(5-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE

5-CHLORO-N-(5-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE

Cat. No.: B4793498
M. Wt: 353.2 g/mol
InChI Key: MEBOMDKCVUVQHR-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-chloro-13-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms and a methoxy group attached to the benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-chloro-13-benzothiazol-2-yl)-2-methoxybenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the chlorinated benzothiazole with 2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(5-chloro-13-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing chlorine.

Scientific Research Applications

5-Chloro-N-(5-chloro-13-benzothiazol-2-yl)-2-methoxybenzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloro-13-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzamide: Lacks the benzothiazole moiety.

    5-Chloro-13-benzothiazol-2-ylamine: Lacks the methoxybenzamide moiety.

    2-Methoxybenzothiazole: Lacks the chlorine atoms.

Uniqueness

5-Chloro-N-(5-chloro-13-benzothiazol-2-yl)-2-methoxybenzamide is unique due to the presence of both chlorine atoms and the methoxybenzamide moiety, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-chloro-N-(5-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-12-4-2-8(16)6-10(12)14(20)19-15-18-11-7-9(17)3-5-13(11)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOMDKCVUVQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-N-(5-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE
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5-CHLORO-N-(5-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE
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5-CHLORO-N-(5-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE
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5-CHLORO-N-(5-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE
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5-CHLORO-N-(5-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE
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5-CHLORO-N-(5-CHLORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE

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